molecular formula C12H22Br4O3 B14253647 (1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane CAS No. 209806-87-1

(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane

Cat. No.: B14253647
CAS No.: 209806-87-1
M. Wt: 533.92 g/mol
InChI Key: DGUZQAQNKIBGTN-QQFIATSDSA-N
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Description

(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane is a complex organic compound characterized by multiple bromine atoms and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to bromination and methoxylation reactions under controlled conditions. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove bromine atoms or convert methoxy groups to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation of methoxy groups.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of bromine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane involves its interaction with specific molecular targets. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-4-Bromo-1-[(1S)-4-chloro-2-(chloromethyl)-1-methoxybutoxy]-2-(chloromethyl)-1-methoxybutane
  • (1S)-4-Bromo-1-[(1S)-4-iodo-2-(iodomethyl)-1-methoxybutoxy]-2-(iodomethyl)-1-methoxybutane

Uniqueness

(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane is unique due to the presence of multiple bromine atoms, which impart distinct chemical properties compared to its chloro and iodo analogs

Biological Activity

The compound (1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane is a complex organic molecule characterized by multiple bromine substituents and methoxy groups. Its structure indicates the presence of chiral centers, which can significantly influence its biological activity. Brominated compounds are known to enhance lipophilicity and bioactivity, making them valuable in medicinal chemistry.

Structural Characteristics

The structural formula of this compound reveals several functional groups that may contribute to its biological properties. The presence of bromine atoms typically enhances the interaction with biological targets, potentially leading to significant pharmacological effects.

Predicted Biological Activities

Based on its structure, the biological activity of This compound can be predicted using computational tools like PASS (Prediction of Activity Spectra for Substances). These predictions suggest potential activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

Interaction Studies

Understanding how this compound interacts with biological macromolecules is critical for drug discovery processes. Interaction studies can reveal the binding affinities and mechanisms of action, which are essential for assessing safety profiles and therapeutic potentials.

Comparative Analysis with Similar Compounds

To further elucidate the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes some related compounds and their known biological activities:

Compound NameStructural FeaturesBiological Activity
4-Bromo-2-methylphenolBromine substitution on a phenolic ringAntimicrobial
2-Bromo-3-methoxyphenylacetic acidBromine and methoxy groups on an aromatic ringAnti-inflammatory
3-BromobenzylamineSimple brominated amineAntidepressant properties

This comparison highlights the unique structural characteristics of This compound , suggesting distinct biological activities not observed in simpler analogs.

Case Studies and Research Findings

Recent studies have explored the biological effects of various brominated compounds, emphasizing their potential in therapeutic applications. For instance, compounds with similar bromination patterns have demonstrated:

  • Anticancer Activity : Research indicates that brominated derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Brominated compounds have shown effectiveness against a range of pathogens, including bacteria and fungi.

Properties

CAS No.

209806-87-1

Molecular Formula

C12H22Br4O3

Molecular Weight

533.92 g/mol

IUPAC Name

(1S)-4-bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane

InChI

InChI=1S/C12H22Br4O3/c1-17-11(9(7-15)3-5-13)19-12(18-2)10(8-16)4-6-14/h9-12H,3-8H2,1-2H3/t9?,10?,11-,12-/m0/s1

InChI Key

DGUZQAQNKIBGTN-QQFIATSDSA-N

Isomeric SMILES

CO[C@H](C(CCBr)CBr)O[C@@H](C(CCBr)CBr)OC

Canonical SMILES

COC(C(CCBr)CBr)OC(C(CCBr)CBr)OC

Origin of Product

United States

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